molecular formula C6H8N2O B063361 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one CAS No. 189103-09-1

1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B063361
CAS No.: 189103-09-1
M. Wt: 124.14 g/mol
InChI Key: RTIFJFZAMPBIIW-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one is a bicyclic organic compound with the molecular formula C6H8N2O. This compound is characterized by its unique structure, which includes a bicyclic ring system with nitrogen atoms at positions 2 and 6. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with a suitable carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
  • This compound derivatives
  • Other bicyclic diazabicyclo compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,2-dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6-4(3-7-6)5(9)8(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIFJFZAMPBIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C=N1)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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